Product packaging for 2-Hydroxyethanesulfinic acid(Cat. No.:CAS No. 60601-05-0)

2-Hydroxyethanesulfinic acid

Cat. No.: B1213941
CAS No.: 60601-05-0
M. Wt: 110.13 g/mol
InChI Key: KBINHYOGLICIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organosulfur Compound Chemistry

As a member of the organosulfur family, 2-hydroxyethanesulfinic acid is part of a broad class of compounds characterized by carbon-sulfur bonds. It is specifically classified as an alkanesulfonic acid. hmdb.caatamanchemicals.com Organosulfur compounds are integral to biochemistry and are found in various natural sources. atamanchemicals.com The presence of the sulfonyl group makes it a structural analog of other important organosulfur compounds. hmdb.ca

Historical Perspective on the Study of Sulfinic Acids

The study of sulfinic acids, with the general formula RSO(OH), has a long history in organic chemistry. wikipedia.org These compounds are known to be intermediates in the oxidation of thiols to sulfonic acids. Historically, the synthesis of sulfinic acids has been a challenge due to their inherent instability, often disproportionating into sulfonic acids and thiosulfonates. wikipedia.org Early research focused on methods of their preparation, such as the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. wikipedia.org The discovery of stable sulfinic acids, often through steric hindrance, allowed for a more detailed investigation of their chemical properties and reactivity. wikipedia.org

Contemporary Significance of this compound in Theoretical and Synthetic Chemistry

In modern chemistry, this compound and its derivatives are of considerable interest. Theoretical studies, often employing computational chemistry methods like Density Functional Theory (DFT), are used to predict the properties and reactivity of such molecules. rsc.orgkallipos.grmdpi.com These computational approaches are crucial for understanding reaction mechanisms and designing new synthetic routes. kallipos.gr

In synthetic chemistry, this compound serves as a versatile building block. Its bifunctional nature, with both a nucleophilic hydroxyl group and an acidic sulfinic acid group, allows for a variety of chemical transformations. For instance, it is a reactant in the synthesis of certain inhibitors of carbonic anhydrases. atamanchemicals.com The compound and its salts are also used in the preparation of other organic molecules. google.com Research has explored its use in creating novel compounds with potential applications in materials science and pharmaceuticals. researchgate.net

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C2H6O3S evitachem.com
Molecular Weight 110.13 g/mol evitachem.com
Appearance Colorless, syrupy liquid evitachem.comhmdb.ca
Solubility Highly soluble in water evitachem.com
pKa 1.39 ± 0.50 (Predicted) chemicalbook.com

Synthesis Methods

Several methods for the synthesis of this compound have been developed.

Synthesis MethodDescriptionReference
From Taurine (B1682933) Enzymatic conversion of taurine through oxidation. evitachem.com
Chemical Synthesis Reaction of ethylene (B1197577) oxide with sodium bisulfite, followed by hydrolysis. evitachem.comatamanchemicals.com
From 2-Hydroxyethyl Mercaptan Selective oxidation of 2-hydroxyethyl mercaptan using hydrogen peroxide. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O3S B1213941 2-Hydroxyethanesulfinic acid CAS No. 60601-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60601-05-0

Molecular Formula

C2H6O3S

Molecular Weight

110.13 g/mol

IUPAC Name

2-hydroxyethanesulfinic acid

InChI

InChI=1S/C2H6O3S/c3-1-2-6(4)5/h3H,1-2H2,(H,4,5)

InChI Key

KBINHYOGLICIMS-UHFFFAOYSA-N

SMILES

C(CS(=O)O)O

Canonical SMILES

C(CS(=O)O)O

Other CAS No.

60601-05-0

Synonyms

2-hydroxyethanesulfinic acid
isethinic acid

Origin of Product

United States

Synthesis Methodologies for 2 Hydroxyethanesulfinic Acid and Its Precursors

Direct Synthesis Routes for 2-Hydroxyethanesulfinic Acid

Direct synthesis of this compound in its free form is not widely reported in the literature, largely due to its instability. However, methods for the direct preparation of its salts are established. One notable precursor is the corresponding sulfonic acid, 2-hydroxyethanesulfonic acid (isethionic acid), which can be synthesized by the reaction of ethylene (B1197577) oxide with sodium bisulfite in an aqueous solution. wikipedia.org While this produces the sulfonate, it is a critical starting point for understanding the chemistry of related C2-hydroxy-sulfur compounds.

Another approach involves the controlled oxidation of precursor molecules. For instance, the selective oxidation of a hydroxy mercaptan, such as 2-mercaptoethanol (B42355), can be employed to yield the corresponding sulfonic acid, and potentially, with carefully controlled conditions, could be adapted to yield the sulfinic acid. researchgate.net

Indirect Synthetic Pathways Involving Functional Group Interconversions

A significant and well-documented indirect route to obtaining salts of this compound involves the functional group interconversion of a sulfonyl chloride. This multi-step process begins with the synthesis of a key precursor, 2-hydroxyethanesulfonyl chloride.

The preparation of 2-hydroxyethanesulfonyl chloride can be achieved by the aqueous chlorination of 2-mercaptoethanol. cdnsciencepub.comresearchgate.netrsc.org This reaction must be carefully controlled to prevent the chlorination of the hydroxyl group. The process typically involves bubbling excess chlorine through an ice-cooled aqueous solution of 2-mercaptoethanol. rsc.org

Once 2-hydroxyethanesulfonyl chloride is obtained, it can be reduced to the corresponding sulfinate salt. A common method for this reduction is the use of sodium sulfite (B76179) (Na₂SO₃). The reaction of 2-hydroxyethanesulfonyl chloride with sodium sulfite yields sodium 2-hydroxyethanesulfinate. rsc.org This transformation represents a classic example of converting a sulfonyl halide to a sulfinate, a key functional group interconversion in organosulfur chemistry.

The following table summarizes the key reactions in this indirect pathway:

StepReactantsProductReagents/ConditionsYield
1. Synthesis of Precursor2-Mercaptoethanol2-Hydroxyethanesulfonyl chlorideAqueous Chlorine, ice-bath10-30% rsc.org
2. Reduction2-Hydroxyethanesulfonyl chlorideSodium 2-hydroxyethanesulfinateSodium sulfite (Na₂SO₃)-

Green Chemistry Approaches to this compound Production

While specific green chemistry methodologies for this compound are not extensively detailed, general principles of green chemistry can be applied to its synthesis. These approaches focus on using less hazardous reagents, renewable feedstocks, and more efficient reaction conditions, such as electrochemical methods and photocatalysis.

Recent advancements in the synthesis of sulfinic acids and their derivatives have explored greener alternatives. For example, electrochemical oxidative coupling of thiophenols and alcohols has been demonstrated for the synthesis of sulfinic esters. chemrxiv.org This method avoids the use of metallic catalysts and traditional oxidants. Another innovative approach is the use of photoredox catalysis for the direct conversion of alcohols into alkyl sulfinates, which minimizes the use of harsh reagents. nih.gov

Furthermore, the development of catalytic systems for the synthesis of sulfinates is a key area of green chemistry research. Lanthanide(III) triflates have been used as catalysts for the preparation of alkyl arenesulfinates from sulfinic acids and alcohols. organic-chemistry.org The application of these broader green methodologies to the specific synthesis of this compound could lead to more sustainable production routes.

Purification and Isolation Strategies for this compound

The purification and isolation of this compound are challenging due to its instability. Therefore, purification strategies primarily focus on its more stable salt, sodium 2-hydroxyethanesulfinate.

For the precursor, 2-hydroxyethanesulfonyl chloride, purification can be achieved through extraction. After the chlorination of 2-mercaptoethanol, the reaction mixture can be washed with an organic solvent like methylene (B1212753) chloride to remove the 2-chloroethanesulfonyl chloride byproduct. rsc.org The desired product can then be extracted from the aqueous layer after saturation with a salt such as potassium chloride. rsc.org

Chemical Reactivity and Transformation of 2 Hydroxyethanesulfinic Acid

Oxidation and Reduction Chemistry of the Sulfinic Acid Moiety

The sulfinic acid group is an intermediate oxidation state for sulfur and is therefore susceptible to both oxidation and reduction. libretexts.orgbyjus.com A redox reaction involves the transfer of electrons between two species, with one being oxidized (losing electrons) and the other being reduced (gaining electrons). github.iodes.qld.gov.au

Oxidation: The sulfinic acid moiety of 2-hydroxyethanesulfinic acid can be readily oxidized to the corresponding sulfonic acid, 2-hydroxyethanesulfonic acid (also known as isethionic acid). evitachem.com This conversion represents the oxidation of sulfur from the +4 state in the sulfinic acid to the +6 state in the sulfonic acid. Common oxidizing agents can facilitate this transformation. For instance, processes involving the selective oxidation of precursor hydroxy mercaptans with hydrogen peroxide can yield hydroxy sulfonic acids. google.com The reaction conditions, such as temperature and concentration of the oxidizing agent, can be controlled to ensure the selective oxidation of the sulfur-containing group without affecting the hydroxyl group. google.com

Reduction: While the oxidation to sulfonic acid is a common reaction, the reduction of the sulfinic acid group is also chemically feasible. Reduction would involve the conversion of the sulfinic acid to a lower oxidation state of sulfur. Complete reduction would lead to the formation of 2-mercaptoethanol (B42355).

Table 1: Redox Reactions of the Sulfinic Acid Moiety

Reaction Type Reactant Product Oxidizing/Reducing Agent
Oxidation This compound 2-Hydroxyethanesulfonic acid Hydrogen Peroxide, other mild oxidants
Reduction This compound 2-Mercaptoethanol Strong reducing agents

Reactions Involving the Hydroxyl Group

The primary reaction involving the hydroxyl group of this compound is esterification. evitachem.com This reaction typically involves reacting the alcohol functionality with a carboxylic acid or its derivative to form an ester.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form the corresponding sulfinate esters. google.comlibretexts.org This reaction, a type of Fischer esterification, creates a new ester linkage at the hydroxyl position while retaining the sulfinic acid moiety. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol (in this case, this compound if the other reagent is the limiting one) is often used in large excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com These esters are of interest as polymerizable surfactants and stabilizers, particularly when formed from ethylenically unsaturated carboxylic acids like acrylic or methacrylic acid. google.com

Table 2: Esterification of the Hydroxyl Group

Reactant A Reactant B Product Type Catalyst
This compound Carboxylic Acid (e.g., Acrylic Acid) Sulfo Ester Acid (e.g., H₂SO₄, TsOH)

Intramolecular Cyclization Reactions and Formation of Cyclic Esters

The presence of both a nucleophilic hydroxyl group and an electrophilic sulfinic acid group within the same molecule allows for intramolecular cyclization. This reaction results in the formation of a cyclic ester.

Specifically, this compound can undergo intramolecular cyclization to form a five-membered cyclic sulfinate ester known as 1,2-oxathiolane (B15487274) 2-oxide. researchgate.net This class of compounds, also referred to as γ-sultines, are the formal cyclic esters of γ-hydroxyalkanesulfinic acids. In the case of this compound, the cyclization would form a four-membered ring, 1,2-oxathietane 2-oxide, which is a β-sultine. researchgate.net These cyclization reactions are a key feature of the chemistry of bifunctional molecules where the two reactive centers are in a sterically favorable arrangement for ring closure. nih.govresearchgate.netyoutube.com Studies on related compounds, such as 2-hydroxyethanesulfonyl chloride, show a strong tendency to cyclize, highlighting the favorability of such intramolecular processes for this carbon skeleton. cdnsciencepub.comcdnsciencepub.com

Mechanistic Studies of this compound Reactions

The mechanisms of the reactions of this compound are dictated by the interplay of its two functional groups.

Mechanism of Esterification: The esterification of the hydroxyl group follows the well-established Fischer esterification mechanism. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the reacting carboxylic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the hydroxyl group of this compound. A tetrahedral intermediate is formed. masterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Mechanism of Cyclization: The intramolecular cyclization to form a β-sultine (1,2-oxathietane 2-oxide) is essentially an intramolecular esterification. The hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfinic acid group. This process is often facilitated by dehydrating agents or acid catalysis, which converts the sulfinic acid's -OH into a better leaving group (e.g., H₂O).

Mechanisms Involving the Sulfinic Acid Group: Mechanistic studies on the reactions of sulfinic acids in general suggest they can proceed through various pathways. For example, light-promoted reactions of sulfinic acids with alkenes can involve a radical chain pathway. rsc.org In the context of the chlorination of related compounds like 2-mercaptoethanol to form 2-hydroxyethanesulfonyl chloride, a proposed mechanism involves a cyclic chlorooxasulfoxonium ion intermediate. cdnsciencepub.comcdnsciencepub.com Such studies provide insight into the complex reactivity of the sulfur center in this compound and its derivatives.

Theoretical and Computational Chemistry Investigations of 2 Hydroxyethanesulfinic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state molecular geometry and electronic landscape of a molecule. uctm.edumdpi.com For 2-Hydroxyethanesulfinic acid, methods like DFT with a hybrid functional such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), are used to optimize the molecular structure, predicting key bond lengths and angles. lodz.pl This process involves finding the lowest energy arrangement of atoms on the potential energy surface. el-tim.edu.rs

The electronic properties are chiefly understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. mdpi.comresearchgate.net A large gap suggests high stability, whereas a small gap implies higher reactivity. wuxiapptec.com These calculations provide a quantitative basis for understanding the molecule's electronic behavior. nih.govschrodinger.com

Table 1: Predicted Geometrical Parameters of this compound (Optimized at B3LYP/6-311+G(d,p) Level)

ParameterBond/AnglePredicted Value
Bond Lengths C-C1.53 Å
C-S1.85 Å
S=O1.48 Å
S-OH1.65 Å
C-O (hydroxyl)1.43 Å
O-H (hydroxyl)0.96 Å
Bond Angles O=S-OH108.5°
C-S-O106.2°
S-C-C112.0°
C-C-O110.5°
Dihedral Angle O-C-C-S~60° (gauche)

Note: The data in this table is illustrative and based on typical values for similar functional groups derived from computational studies, as specific published data for this compound is not available.

Table 2: Calculated Electronic Properties of this compound

PropertyPredicted Value (Illustrative)
Energy of HOMO-7.2 eV
Energy of LUMO-0.5 eV
HOMO-LUMO Gap (ΔE)6.7 eV
Dipole Moment3.5 D

Note: This data is hypothetical, generated to illustrate the output of quantum chemical calculations based on principles from studies on analogous molecules. mdpi.commwjscience.com

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of a molecule, or conformers, that arise from rotation around single bonds. openstax.org For this compound, key rotational barriers exist around the C-C and C-S bonds. Computational methods can map the potential energy surface as a function of dihedral angle rotation, identifying low-energy (stable) conformers and the energy barriers between them. rsc.org

The process typically begins with a conformational search using methods like Monte Carlo to identify various possible structures. rsc.org These structures are then optimized using higher-level theories like DFT to determine their relative energies. acs.org The most stable conformer is usually a staggered arrangement that minimizes steric and torsional strain, while eclipsed conformations represent energy maxima. solubilityofthings.com The energy difference between these states, known as the rotational barrier, determines the flexibility of the molecule at a given temperature. mdpi.comnist.gov For this compound, intramolecular hydrogen bonding between the hydroxyl group and the sulfinic acid moiety can significantly influence the stability of certain conformers. rsc.orgcdnsciencepub.com

Table 3: Relative Energies of Key Conformers of this compound (Rotation around C-C bond)

Dihedral Angle (HO-C-C-S)ConformationRelative Energy (kcal/mol)
60°Gauche0.0 (Most Stable)
180°Anti+0.8
Eclipsed (H over S)+4.5 (Rotational Barrier)
120°Eclipsed (O over H)+5.0 (Rotational Barrier)

Note: This table presents hypothetical energetic data to exemplify the results of a conformational analysis. The values are based on general principles of steric hindrance and intramolecular interactions observed in similar molecules. researchgate.netresearchgate.net

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to simulate the mechanisms of chemical reactions, identifying intermediates, transition states, and reaction products. upc.eduacs.org For this compound, potential reactions include its formation or its subsequent oxidation to 2-hydroxyethanesulfonic acid. Simulating such a reaction involves locating the transition state (TS)—the highest energy point along the reaction coordinate. acs.org

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to find an initial guess for the TS geometry. reddit.com This structure is then optimized. A key validation step is a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. osti.gov Once the TS is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction pathway from the TS down to the reactants and products, confirming that the located TS connects the desired species. reddit.com The calculated activation energy (the energy difference between the reactants and the transition state) is a crucial determinant of the reaction rate. plos.org

Table 4: Illustrative Energy Profile for the Oxidation of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + [O]0.0
Transition State[HO-CH2-CH2-S(O)(OH)...O]‡+15.5
Products2-Hydroxyethanesulfonic Acid-45.0

Note: The data is a hypothetical representation of a reaction energy profile derived from computational simulations. tubitak.gov.trscholasticahq.com The specific oxidizing agent is denoted as [O].

Spectroscopic Property Prediction through Computational Methods

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules. arxiv.orgcomputabio.comnih.gov

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation yields the vibrational modes of the molecule. nih.gov The frequencies and intensities of these modes can be used to generate a theoretical IR spectrum. computabio.com This predicted spectrum can be compared to experimental data to confirm the structure. Key vibrational frequencies for this compound would include the O-H stretch from the alcohol, the S=O stretch, the S-O stretch, and various C-H and C-O stretches. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations are performed on the optimized geometry, often including solvent effects through models like the Polarizable Continuum Model (PCM) to better match experimental conditions. nih.gov The predicted chemical shifts help in assigning the peaks in an experimental NMR spectrum. libretexts.orglibretexts.org

Table 5: Predicted Key Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value (Illustrative)
IR ν(O-H) stretch (alcohol)3450 cm⁻¹
ν(S=O) stretch1090 cm⁻¹
ν(S-OH) stretch850 cm⁻¹
ν(C-O) stretch1050 cm⁻¹
¹H NMR -CH₂(OH)δ 3.8 ppm
-CH₂(S)δ 3.1 ppm
-OH (sulfinic)δ 8.5 ppm
¹³C NMR -CH₂(OH)δ 61 ppm
-CH₂(S)δ 55 ppm

Note: The spectroscopic data presented are hypothetical values based on typical chemical shift ranges and vibrational frequencies for the respective functional groups. libretexts.orgchemrxiv.orgpdx.edu They serve as an illustration of what computational predictions would provide.

Analytical and Spectroscopic Characterization of 2 Hydroxyethanesulfinic Acid

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for isolating 2-Hydroxyethanesulfinic acid and quantifying its purity. The choice of method often depends on the sample matrix and the specific analytical goals.

Liquid Chromatography Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound due to its high polarity and non-volatile nature.

Reverse-Phase HPLC (RP-HPLC): This is a commonly employed method for the separation of 2-Hydroxyethanesulfonic acid. A typical RP-HPLC method might use a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.com The high percentage of acetonitrile in the mobile phase can allow a standard silica (B1680970) column to function in a Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is effective for analyzing polar compounds like amino acids and, by extension, this compound without derivatization. jocpr.com The use of an aqueous phase acidified to a low pH, such as 2.0, can enable optimal resolution for a mixture of organic acids. researchgate.net For detection, a UV detector is often suitable. jocpr.com A certificate of analysis for 2-Hydroxyethanesulfonic Acid reported a purity of 100.00% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). lgcstandards.com

Ion-Exchange Chromatography: Early methods for the isolation of isethionic acid from biological tissues utilized ion-exchange chromatography. For instance, Dowex 50W-X8 columns have been used to separate isethionic acid from other components like taurine (B1682933). semanticscholar.org

Paper Chromatography: Historically, paper chromatography was used for the identification of isethionic acid. Using a solvent system of n-butanol-acetic acid-water, isethionic acid can be separated and visualized by spraying with an indicator like bromophenol blue. semanticscholar.org A reported RF value for isethionate in this system is 0.42. semanticscholar.org

Interactive Table: HPLC Methods for Organic Acid Analysis
TechniqueColumnMobile PhaseDetectorApplication
RP-HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidUV/MSSeparation and analysis of 2-Hydroxyethanesulfonic acid. sielc.com
RP-HPLCC18Acetonitrile, Water, Formic AcidUV/MSAnalysis of various organic acids. mdpi.com
HILICSilicaAcetonitrile, Potassium Dihydrogen Phosphate (pH 2.85)UVDetermination of amino acids without derivatization. jocpr.com
RP-HPLCC18Water:Acetonitrile (1:4), pH 3.3UVQuantification of fusidic acid. biomedpharmajournal.org

Gas Chromatography Approaches

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. Therefore, derivatization is a mandatory step to convert it into a volatile and thermally stable compound suitable for GC analysis.

Derivatization: Sulfonic acids are generally derivatized to more volatile forms, such as sulfonyl fluorides or esters, before GC analysis. oup.comgcms.cz For instance, aminobenzene sulfonic acids have been successfully analyzed by GC after conversion to their sulfonyl chloride and phosphoramidic chloride derivatives by reaction with phosphorus pentachloride and phosphorus oxychloride. oup.com Another approach involves the transformation of toluenesulfonic acid into its ethyl ester via reaction with triethyl orthoformate. researchgate.net For compounds with hydroxyl groups, silylation is a common derivatization technique, replacing the active hydrogen with a silyl (B83357) group to reduce polarity and hydrogen bonding. gcms.cz Trimethylsilyl (B98337) (TMS) derivatives are frequently prepared for GC-MS analysis of hydroxy fatty acids. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced selectivity and sensitivity, enabling both quantification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of polar compounds like this compound in complex matrices. nih.govlcms.cz For MS-compatible applications, volatile acids like formic acid are used in the mobile phase instead of phosphoric acid. sielc.com The analysis can be performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻. lcms.czhmdb.ca Derivatization can also be employed in LC-MS to improve chromatographic retention and detection sensitivity. nih.govmdpi.com For example, organic acids can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS is a highly effective method for the analysis of sulfonic acids. oup.comresearchgate.net The formation of sulfonyl fluoride (B91410) derivatives is recommended due to their favorable volatility and stability for GC-MS analysis. oup.com The mass spectra of the derivatives provide fragmentation patterns that are crucial for identification. For instance, the mass spectra of pentafluoropropionamide (B1346557) derivatives of aromatic amines under electron ionization typically show intense molecular ions. nih.gov For hydroxy fatty acids, trimethylsilyl (TMS) derivatives are analyzed by GC-MS/MS using multiple reaction monitoring (MRM) for quantification. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides information on the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show two triplets corresponding to the two methylene (B1212753) groups (-CH₂-). The protons of the methylene group attached to the hydroxyl group would appear at a different chemical shift than the protons of the methylene group attached to the sulfonate group due to the different electronic environments. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon atoms in the molecule. For this compound, two distinct signals would be expected for the two non-equivalent carbon atoms. A certificate of analysis for 2-Hydroxyethanesulfonic Acid confirms that both ¹H and ¹³C NMR spectra conform to the expected structure. lgcstandards.com

Interactive Table: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling
H (on C-OH)~3.8TripletJ(H,H)
H (on C-SO₃H)~3.1TripletJ(H,H)
C (C-OH)~58--
C (C-SO₃H)~55--

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key Absorption Bands: The IR spectrum of this compound (or its salt, sodium isethionate) shows characteristic absorption peaks that confirm its structure. semanticscholar.org

A broad band in the region of 3430 cm⁻¹ is indicative of the O-H stretching vibration of the primary hydroxyl group. semanticscholar.orglibretexts.org

Strong absorption bands around 1200 cm⁻¹ and 1065 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃). semanticscholar.org

Peaks in the range of 1400-1475 cm⁻¹ and around 850 cm⁻¹ can be attributed to the ethyl structure. semanticscholar.org

A peak observed at 752 cm⁻¹ has also been reported. semanticscholar.org The identity of synthesized or isolated 2-Hydroxyethanesulfonic acid sodium salt is often confirmed by comparing its IR spectrum to a reference, with a "passes test" designation indicating a match. merckmillipore.commerckmillipore.comsigmaaldrich.com

Interactive Table: Characteristic IR Absorption Bands for 2-Hydroxyethanesulfonic Acid
Functional GroupWavenumber (cm⁻¹)DescriptionReference
Hydroxyl (O-H)~3430Stretching, broad semanticscholar.org
Sulfonate (S=O)~1200Asymmetric Stretching semanticscholar.org
Sulfonate (S=O)~1065Symmetric Stretching semanticscholar.org
Ethyl (C-H)1400-1475Bending semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. However, this peak may be weak or absent depending on the ionization method and the stability of the molecular ion. ecmdb.calibretexts.org The fragmentation of this compound is anticipated to occur at the weakest bonds, primarily the C-S and C-C bonds, as well as through the loss of small, stable neutral molecules.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. ecmdb.calibretexts.org This would result in the formation of a [CH₂OH]⁺ ion (m/z = 31) and a corresponding radical.

Cleavage of the C-S bond: The bond between the ethyl group and the sulfur atom is susceptible to cleavage, leading to fragments corresponding to the hydroxyethyl (B10761427) group and the sulfinic acid moiety.

Loss of water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a probable fragmentation event, leading to a peak at [M-18]⁺. ecmdb.calibretexts.org

Loss of SO₂: The sulfinic acid group may lose sulfur dioxide (SO₂, 64 Da), resulting in a significant fragment ion.

It is informative to compare these expected fragmentation patterns with the observed mass spectrometry data for the related compound, 2-Hydroxyethanesulfonic acid (Isethionic acid). In the MS/MS spectrum of isethionic acid, prominent peaks are observed at m/z 125.1, 107.0, 94.7, and 79.8. spectrabase.com The peak at m/z 125.1 corresponds to the deprotonated molecule [M-H]⁻. The other peaks represent fragments arising from the loss of water and parts of the sulfonic acid group.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Origin
[HOCH₂CH₂SO₂H]⁺110Molecular Ion
[HOCH₂CH₂SO]⁺94Loss of OH
[CH₂CH₂SO₂H]⁺93Loss of CH₂OH
[HOCH₂CH₂]⁺45Cleavage of C-S bond
[CH₂OH]⁺31Alpha-cleavage

This table presents predicted data based on general fragmentation principles, as direct experimental mass spectra for this compound are not widely available.

Other Spectroscopic Characterization Methods

In addition to mass spectrometry, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the hydroxyl proton (-OH), and the two methylene groups (-CH₂-).

The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, due to coupling with the neighboring methylene group.

The methylene group adjacent to the sulfinic acid group (-CH₂SO₂H) would also appear as a triplet, coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show two signals, corresponding to the two non-equivalent carbon atoms in the ethyl chain.

The carbon atom bonded to the hydroxyl group is expected to resonate at a higher chemical shift compared to a simple alkane, typically in the range of 50-70 ppm.

The carbon atom bonded to the sulfinic acid group will also be shifted downfield due to the electron-withdrawing nature of the sulfur-oxygen bonds.

For comparison, the predicted ¹³C NMR spectrum of 2-Hydroxyethanesulfonate, the conjugate base of the sulfonic acid analogue, shows peaks at approximately 58 and 61 ppm. mimedb.orghmdb.ca

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Splitting Pattern Assignment
¹HVariable (broad)Singlet-OH
¹H~3.7TripletHO-CH₂ -
¹H~3.0Triplet-CH₂ -SO₂H
¹³C~60-HO-C H₂-
¹³C~55--C H₂-SO₂H

This table presents predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. sigmaaldrich.com

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the ethyl group. sigmaaldrich.com

S=O Stretch: The sulfinic acid group is characterized by a strong absorption band for the S=O double bond, typically appearing in the range of 1090-1150 cm⁻¹.

S-O Stretch: A stretching vibration for the S-O single bond is also expected, usually in the region of 830-910 cm⁻¹.

In contrast, the related compound 2-Hydroxyethanesulfonic acid shows strong absorption peaks at 1065 and 1200 cm⁻¹, which are indicative of the sulfonate group. Current time information in Bangalore, IN. The O-H stretch for this compound is observed at 3430 cm⁻¹. Current time information in Bangalore, IN.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Alkane (-CH₂)C-H Stretch2850 - 3000Medium-Strong
Sulfinic Acid (S=O)S=O Stretch1090 - 1150Strong
Sulfinic Acid (S-O)S-O Stretch830 - 910Medium

This table presents predicted data based on characteristic IR absorption frequencies for the respective functional groups.

Derivatives and Analogs of 2 Hydroxyethanesulfinic Acid: Synthesis and Chemical Significance

Synthesis of Formal Cyclic Esters and Related Heterocycles

The bifunctional nature of 2-hydroxyethanesulfinic acid makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocycles. These cyclic structures, particularly formal cyclic esters, are of significant interest in synthetic chemistry.

One of the primary classes of cyclic derivatives formally derived from this compound are 1,2-oxathietane 2-oxides. researchgate.netresearchgate.net These four-membered rings contain a tetravalent, tricoordinated sulfinyl sulfur atom and are considered the formal cyclic esters of this compound. researchgate.netresearchgate.net While 1,2-oxathietanes themselves are not widely described, their 2-oxide derivatives are more documented. researchgate.netresearchgate.net The synthesis of these and related heterocycles often involves the cyclization of a linear precursor containing a hydroxyl group and a sulfinic acid or a related sulfur functionality.

The general strategies for synthesizing sulfur-containing heterocycles are diverse and can be adapted for precursors like this compound. organic-chemistry.orgorganic-chemistry.org Methods such as intramolecular S-vinylation of thiols or cyclization of unsaturated thiocarboxylic acid derivatives highlight the varied approaches to forming cyclic sulfur compounds. organic-chemistry.org For instance, the synthesis of sultines (cyclic sulfinate esters) has been a focus of development, given their importance in chemistry and material science. rsc.orgwikipedia.org These strategies often aim to overcome the previous inaccessibility of such cyclic sulfinic acid derivatives. rsc.org

Table 1: Examples of Synthesized Heterocyclic Systems

Heterocycle ClassGeneral DescriptionSynthetic Precursor TypeKey Reaction Type
1,2-Oxathietane 2-oxidesFour-membered formal cyclic ester of this compound. researchgate.netresearchgate.netHydroxyalkanesulfinic acid or equivalentIntramolecular cyclization/dehydration
Sultines (Cyclic Sulfinate Esters)Cyclic esters of sulfinic acids, can be of various ring sizes. wikipedia.orgHydroxy-substituted sulfonyl chlorides or sulfinatesIntramolecular esterification
ThiolactonesCyclic thioesters.Unsaturated thiocarboxylic acids. organic-chemistry.orgAcyl thiol-ene (ATE) or acyl thiol-yne (ATY) cyclization. organic-chemistry.org
1,3-Oxathiolane-2-thionesFive-membered ring with oxygen and sulfur.Oxiranes and carbon disulfide. organic-chemistry.orgRing-opening and cyclization

Development of Functionalized Sulfinic Acid Derivatives

The functionalization of this compound can occur at either the hydroxyl group or the sulfinic acid moiety, leading to a wide array of derivatives. These transformations allow for the modulation of the compound's physical and chemical properties.

A common method for preparing sulfinic acid derivatives involves the reaction of dithionite (B78146) salts with carbonyl compounds. google.com For example, reacting an aldehyde with sodium dithionite can produce α-hydroxysulfinates. google.com This general approach can be applied to synthesize various substituted sulfinic acids. The resulting sulfinic acids or their salts are often more stable and serve as key intermediates. wikipedia.org For instance, the sodium salt of this compound can be reacted with alkyl halides, such as ethyl iodide, to yield the corresponding ethyl 2-hydroxyethyl sulfone, demonstrating the conversion of the sulfinate into a sulfone. cdnsciencepub.com

Esterification represents another critical functionalization pathway. organic-chemistry.org The sulfinic acid group can be converted to a sulfinate ester. wikipedia.org Depending on the reaction conditions and reagents, alkylation can selectively occur on either the sulfur or oxygen atom of the sulfinate anion. wikipedia.org Strongly polarized alkylating agents tend to favor the formation of sulfinate esters (O-alkylation), while less polarized reagents typically yield sulfones (S-alkylation). wikipedia.org The hydroxyl group of this compound can also be esterified using standard methods, such as reaction with an acid chloride or anhydride, to produce esters while leaving the sulfinic acid group intact, provided the conditions are controlled. libretexts.orgbeilstein-journals.org

Table 2: Functionalization Reactions of this compound and Its Analogs

Starting MaterialReagent(s)Resulting Derivative ClassFunctional Group Transformation
Sodium 2-hydroxyethanesulfinateEthyl iodide cdnsciencepub.comSulfone-SO₂⁻ → -SO₂-Et
Sulfinic acidTrimethyloxonium tetrafluoroborate (B81430) wikipedia.orgSulfinate ester-SO(OH) → -SO(OR)
Sulfinic acidAlkyl halide wikipedia.orgSulfone-SO(OH) → -SO₂R
This compoundAcid chloride / AnhydrideEster-OH → -OC(O)R
Sulfonyl chlorideZinc dust or sodium sulfite (B76179)Sulfinate salt wikipedia.org-SO₂Cl → -SO₂Na

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives is profoundly influenced by their molecular structure, particularly the interplay between the hydroxyl and sulfinic acid groups. Sulfinic acids are known for their dual role as both nucleophiles and electrophiles, and their reactivity is sensitive to the electronic and steric environment.

A key aspect of sulfinic acid reactivity is their role in hydrogen atom transfer (HAT) reactions. The O-H bond dissociation enthalpy (BDE) for sulfinic acids is approximately 78 kcal mol⁻¹, which is intermediate between that of thiols (~87 kcal mol⁻¹) and sulfenic acids (~70 kcal mol⁻¹). rsc.org This moderate BDE dictates their effectiveness as hydrogen atom donors in radical reactions. rsc.org However, the rate of these HAT reactions does not always follow the thermodynamic trend. For instance, reactions with highly reactive alkoxyl radicals are faster for sulfinic acids than for thiols. rsc.org

The presence of the hydroxyl group in this compound derivatives can influence reactivity through intramolecular hydrogen bonding. Furthermore, sulfinic acids are strong hydrogen-bond donors, a property that significantly impacts their reactivity in different solvents. rsc.org In hydrogen-bond accepting solvents, the reactivity of sulfinic acids is considerably reduced, a factor that is less significant for thiols. rsc.org

Sulfinic acids are also prone to autoxidation, a process propagated by sulfonylperoxyl radicals. rsc.org The reaction between a sulfinic acid and a sulfonylperoxyl radical is nearly diffusion-controlled. rsc.org However, the rate-determining step of this autoxidation is the relatively slow reaction of the propagating sulfonyl radical with oxygen, which allows sulfinic acids to be used effectively in other productive radical chain reactions under controlled conditions. rsc.org The free acids themselves are often unstable, tending to disproportionate into a sulfonic acid and a thiosulfonate. wikipedia.org This instability is often circumvented by preparing and using their more stable salt forms. wikipedia.org

Stereochemical Aspects in Derivative Synthesis

The sulfur atom in sulfinic acids is pyramidal and configurationally stable, making sulfinic acids and their derivatives chiral when appropriately substituted. wikipedia.org This inherent chirality presents opportunities for stereoselective synthesis, a critical consideration in the preparation of biologically active molecules and asymmetric catalysts.

The synthesis of enantiomerically pure sulfinic acid derivatives can be achieved through several strategies, including the use of chiral auxiliaries. wikipedia.orgtib.eu A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed. For example, in the synthesis of chiral sulfonates, which are structurally related to sulfinates, chiral auxiliaries have been employed to direct diastereoselective alkylation reactions. tib.eu

Another approach involves stereoselective additions where a chiral sulfinyl group directs the approach of a reagent. The synthesis of enantiopure sulfoxides often relies on the generation and trapping of transient sulfenic acids derived from a chiral precursor. researchgate.net This principle can be extended to the synthesis of chiral sulfinates. The development of acid-catalyzed enantioselective reactions using chiral sulfinamide reagents to produce α-amino acid derivatives highlights a strategy of chirality transfer from a sulfur-containing group. chemrxiv.org In these reactions, an optically pure tert-butanesulfinamide can act as a source of chirality, which is transferred to the final product through a researchgate.netresearchgate.net-sigmatropic rearrangement. chemrxiv.org

These stereoselective methods are crucial for accessing specific stereoisomers of functionalized molecules derived from precursors like this compound, enabling the exploration of their structure-activity relationships in various applications. nih.govnih.gov

Table 3: Strategies for Stereoselective Synthesis of Sulfinic Acid Derivatives and Analogs

StrategyDescriptionExample Application/PrincipleKey Feature
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.orgAsymmetric alkylation of sulfonates using auxiliaries like SAMP/RAMP. tib.euControl of facial selectivity during bond formation.
Chirality TransferUse of an enantiopure reagent where the initial chirality is transferred to the product.Reaction of chiral sulfinamides with alkynes to form α-amino acid derivatives via researchgate.netresearchgate.net-rearrangement. chemrxiv.orgPredictable stereochemical outcome based on the reagent.
Substrate ControlAn existing stereocenter in the substrate molecule directs the stereochemistry of a new center.Addition of nucleophiles to aldehydes containing a chiral sulfinyl group.Diastereoselective bond formation.
Kinetic ResolutionEnzymatic or chemical resolution of a racemic mixture of chiral sulfinates.Selective reaction of one enantiomer in a racemic mixture.Separation of enantiomers based on reaction rate differences.

Applications of 2 Hydroxyethanesulfinic Acid in Chemical Science and Technology

Potential as a Reagent in Organic Synthesis

The primary role of 2-hydroxyethanesulfinic acid in organic synthesis is as a precursor to its corresponding salts, which are more stable and serve as versatile reagents. The synthesis and reactions of its derivatives, particularly its salts and the related sulfonyl chloride, have been subjects of academic research.

A key precursor for accessing the sulfinate is 2-hydroxyethanesulfonyl chloride. Research has detailed the preparation of this compound, which is notable for being one of the first examples of a molecule containing both a primary alcohol and a sulfonyl chloride group. rsc.orgcolab.wsresearchgate.net This sulfonyl chloride can be synthesized by the aqueous chlorination of 2-mercaptoethanol (B42355). colab.wsresearchgate.net

The reduction of 2-hydroxyethanesulfonyl chloride with sodium sulfite (B76179) provides a direct route to sodium 2-hydroxyethanesulfinate. rsc.org This reaction is a critical step in obtaining the sulfinate salt for further use. The general reaction is outlined below:

Table 1: Synthesis of Sodium 2-hydroxyethanesulfinate

Reactant 1 Reactant 2 Product

Furthermore, the free sulfinic acid can be used to prepare other salts, such as barium 2-hydroxyethanesulfinate. cdnsciencepub.com This is achieved by reacting the acid with barium hydroxide. cdnsciencepub.com An earlier study had proposed that barium 2-hydroxyethanesulfinate was the major product from the reaction of thiirane (B1199164) 1,1-dioxide with aqueous barium hydroxide; however, subsequent reexamination of this reaction revealed that the sulfinate is only a minor product, with barium ethanesulfonate (B1225610) being the primary substance formed. cdnsciencepub.comcdnsciencepub.com

The sulfinate salts, once formed, can be used in subsequent synthetic steps. For instance, the reaction of sodium 2-hydroxyethanesulfinate with ethyl iodide can produce ethyl 2-hydroxyethyl sulfone, demonstrating the nucleophilic character of the sulfinate anion. cdnsciencepub.com Sulfinate salts are well-established as versatile building blocks in organic chemistry, often used in the synthesis of sulfones and sulfonamides. researchgate.netthieme-connect.com They can also act as effective allyl group scavengers in the presence of a palladium catalyst for the deprotection of allyl esters and ethers. acs.org

Role in the Development of Organosulfur Ligands

While specific examples of this compound being used as a ligand precursor are not extensively documented in the literature, the inherent properties of its functional groups suggest a strong potential for this role. The sulfinate group (R-SO₂⁻) is known to be an effective ligand for metal ions, capable of coordinating in different modes. It can bind to a metal center through one or both of its oxygen atoms (monodentate or bidentate chelation) or through its sulfur atom.

The presence of the additional hydroxyl group in this compound opens up further possibilities for its function as a ligand. This bifunctionality could allow it to act as a bidentate or bridging ligand, coordinating to a metal center through both the sulfinate and hydroxyl groups. This could lead to the formation of stable chelate rings, which are fundamental in coordination chemistry and catalysis. The potential coordination modes are summarized in the table below.

Table 2: Potential Coordination Modes of 2-Hydroxyethanesulfinate

Coordination Mode Description Potential Application
Monodentate (O-bound) The sulfinate group binds through one oxygen atom. Formation of simple metal complexes.
Monodentate (S-bound) The sulfinate group binds through the sulfur atom. Synthesis of specific organometallic complexes.
Bidentate (O,O'-chelation) Both oxygen atoms of the sulfinate group bind to the same metal center. Stabilizing metal centers in catalysts.
Bidentate (O,O-chelation) The sulfinate oxygen and the hydroxyl oxygen bind to the same metal center. Creation of stable, five-membered chelate rings.

The development of new ligands is crucial for advancing fields like catalysis and materials science. mdpi.commdpi.comrsc.org The theoretical ability of 2-hydroxyethanesulfinate to form stable complexes makes it an interesting, albeit underexplored, candidate for the design of novel organosulfur ligands.

Applications in Catalysis Research

The direct application of this compound as a catalyst is not well-established. However, the chemistry of sulfinic acids is relevant to several areas of catalysis research. Sulfinic acids and their derivatives often appear as intermediates in catalytic cycles or are used as reagents in catalyzed reactions.

For instance, sulfinic acids are employed as reagents in palladium-catalyzed reactions for the formation of C-S bonds. rsc.org An atom-economic method for preparing allylic sulfones involves the hydrosulfonylation of allenes with sulfinic acids under palladium catalysis. rsc.org Similarly, sulfinic acids or their salts are highly effective for the palladium-catalyzed deprotection of allyl groups, a common protecting group strategy in multi-step organic synthesis. acs.org

In the realm of biocatalysis, the reversible oxidation of cysteine residues in proteins to cysteine sulfinic acid is an important biological process. This "sulfinic acid switch" plays a role in intracellular redox sensing, cell signaling, and protection against oxidative stress, highlighting the catalytic and regulatory role of the sulfinic acid moiety in biological systems. nih.gov

While its sulfonic acid counterpart, 2-hydroxyethanesulfonic acid, is used as an acid catalyst in processes like esterification and the crosslinking of resins atamanchemicals.com, the sulfinic acid is less acidic and not typically used in this capacity. The potential for this compound in catalysis research would more likely lie in its use as a precursor for ligands (as discussed in section 7.2) that can stabilize and modify the activity of metal catalysts.

Integration into Materials Science as a Monomer or Building Block

The bifunctional nature of this compound makes it a theoretical candidate for use as a monomer in polymer synthesis. sigmaaldrich.com Polymerization typically requires monomers with at least two reactive functional groups to form long polymer chains. sigmaaldrich.com this compound possesses both a hydroxyl group and a sulfinic acid group, which could potentially participate in condensation polymerization reactions.

For example, the hydroxyl group could react with a carboxylic acid to form an ester linkage, while the sulfinic acid group could react with an alcohol to form a sulfinate ester linkage. googleapis.comorganic-chemistry.org If reacted with a dicarboxylic acid, the hydroxyl group of this compound could lead to the formation of a polyester (B1180765) with pendant sulfinic acid groups. Conversely, reaction with a diol could produce a polysulfinate with pendant hydroxyl groups.

Table 3: Potential Polymerization Reactions

Co-monomer Reactive Groups of Co-monomer Potential Polymer Linkage Resulting Polymer Type
Dicarboxylic Acid -COOH, -COOH Ester (from -OH of sulfinic acid) Polyester with pendant sulfinic acid groups
Diol -OH, -OH Sulfinate Ester (from -SO₂H) Polysulfinate with pendant hydroxyl groups

The incorporation of the sulfinate group into a polymer backbone could impart unique properties to the material. Sulfinate groups can be redox-active and can serve as sites for metal ion binding or for further chemical modification. This could lead to the development of functional polymers for applications such as:

Redox polymers for energy storage or sensor applications. cdnsciencepub.com

Metal-chelating resins for water purification or catalyst recovery.

Reactive polymers that can be post-functionalized to introduce other chemical groups.

While these applications are speculative and not specifically demonstrated for this compound, they are based on the known reactivity of its constituent functional groups and the principles of polymer science. researchgate.net

Biogeochemical and Environmental Research Pertaining to 2 Hydroxyethanesulfinic Acid

Potential Occurrence and Role in Biological Systems (Non-Clinical)

Environmental Fate and Degradation Pathways

Comprehensive studies on the environmental fate and specific degradation pathways of 2-hydroxyethanesulfinic acid are not present in the available scientific literature. While its chemical structure suggests potential for both biological and non-biological breakdown, specific research data is absent. In contrast, the environmental fate of its oxidized counterpart, 2-hydroxyethanesulfonic acid (as its sodium salt, sodium isethionate), has been investigated, showing it to be readily biodegradable. epa.gov

Biodegradation Studies

No specific biodegradation studies for this compound could be identified in the reviewed scientific literature. The microbial degradation pathways for structurally related organosulfonates, such as 2-hydroxyethanesulfonic acid (isethionate), have been examined. For example, the degradation of isethionate is a step in the anaerobic metabolism of taurine (B1682933) by the human gut bacterium Bilophila wadsworthia, where it is cleaved into sulfite (B76179) and acetaldehyde (B116499) by the enzyme isethionate sulfite-lyase. pnas.orgqmul.ac.uk Similarly, certain bacteria can utilize isethionate as a source of carbon and energy. uni-konstanz.de However, equivalent research on the biodegradability of this compound has not been reported.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

There is a lack of specific data on the abiotic degradation of this compound through mechanisms such as photolysis or hydrolysis under typical environmental conditions.

Photolysis: Direct photolysis requires a molecule to absorb light at wavelengths present in sunlight (greater than 290 nm). nih.gov Indirect photolysis can occur through reactions with photochemically generated species like hydroxyl radicals. nih.gov While the photochemistry of other organic acids in aqueous environments has been studied, no specific information regarding the photolytic fate of this compound is available. noaa.govrsc.org

Hydrolysis: Hydrolysis is a key degradation pathway for many chemical compounds in water. encyclopedia.pubmasterorganicchemistry.com One study noted the formation of this compound during the hydrolysis of 2-hydroxyethanesulfonyl chloride, but this was in the context of chemical synthesis rather than an environmental degradation study. cdnsciencepub.com There are no available studies that specifically investigate the rate and products of this compound hydrolysis in an environmental setting.

Environmental Monitoring Methodologies

Specific analytical methods developed for the express purpose of monitoring this compound in environmental matrices (e.g., water, soil, air) are not described in the current scientific literature. Environmental monitoring relies on a variety of techniques, including chromatographic and spectrometric methods, to detect and quantify chemical substances. toxoer.com General approaches such as active and passive air sampling, contact plates, and swabs are used for microbial monitoring, while analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for chemical contaminants. curissystem.comgmpinsiders.comibacon.com While these techniques could potentially be adapted for this compound, no established and validated methodologies for its routine environmental monitoring have been published.

Future Directions and Emerging Research Avenues for 2 Hydroxyethanesulfinic Acid

Exploration of Novel Synthetic Pathways for Scalability

The traditional synthesis of 2-hydroxyethanesulfinic acid often involves multi-step processes that can be resource-intensive and may not be economically viable for large-scale industrial production. A critical area of future research is the development of novel, scalable, and cost-effective synthetic routes.

Key research objectives in this area include:

Catalytic Approaches: Investigating the use of novel catalysts, including metal complexes and enzymes, to facilitate the synthesis under milder conditions with higher selectivity. ethernet.edu.et The development of catalytic systems that can be easily recovered and reused is a significant goal.

Flow Chemistry: Exploring continuous flow reactors for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control compared to traditional batch processes.

Alternative Starting Materials: Investigating the use of renewable or more readily available starting materials to reduce reliance on petroleum-based feedstocks. mit.eduepa.gov

Advanced Applications in Complex Chemical Systems

While this compound has established applications, its potential in more complex chemical systems remains largely untapped. Future research will likely focus on harnessing its unique chemical properties for a wider range of applications.

Emerging application areas include:

Polymer Chemistry: Investigating the use of this compound as a monomer or functional additive in the synthesis of novel polymers with tailored properties such as improved thermal stability, water solubility, or biodegradability.

Coordination Chemistry: Exploring its role as a ligand in the formation of metal complexes. The resulting coordination compounds could have applications in catalysis, materials science, and bioinorganic chemistry.

Bioconjugation and Drug Delivery: The dual functionality of a hydroxyl and a sulfinic acid group makes it a candidate for bioconjugation reactions, potentially enabling its use in targeted drug delivery systems or as a linker molecule in diagnostics.

Environmental Remediation: Investigating its potential use in environmental applications, such as in the formulation of greener solvents or in processes for the degradation of pollutants. epa.govacs.org For instance, it could be part of a system for the selective photocatalytic degradation of mixed pollutants. acs.org

Integrated Theoretical and Experimental Investigations

A deeper understanding of the fundamental properties of this compound is crucial for unlocking its full potential. Combining theoretical modeling with experimental validation provides a powerful approach to elucidate its structure, reactivity, and interactions with other molecules. nih.gov

Future research in this area will likely involve:

Computational Chemistry: Employing quantum chemical calculations to study the electronic structure, conformational preferences, and reaction mechanisms of this compound. These theoretical insights can guide the design of new experiments and the interpretation of existing data.

Advanced Spectroscopic Techniques: Utilizing sophisticated analytical methods, such as advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to characterize the compound and its reaction products with high precision. researchgate.net

Reaction Dynamics Studies: Investigating the kinetics and thermodynamics of reactions involving this compound to gain a comprehensive understanding of its chemical behavior under various conditions. Comparing simulation results with experimental measurements of parameters like membrane potential and intracellular calcium concentration can validate and refine theoretical models. nih.gov

This integrated approach will not only enhance fundamental knowledge but also accelerate the development of new applications by providing a predictive framework for the behavior of this compound in complex systems. nih.gov

Sustainable and Green Chemical Syntheses Involving this compound

The principles of green chemistry are increasingly guiding chemical research and industrial processes, aiming to minimize environmental impact and enhance sustainability. nih.govecoonline.com Future research on this compound will be heavily influenced by these principles. mit.eduepa.gov

Key aspects of green chemistry to be explored include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.govecoonline.com

Renewable Feedstocks: Developing synthetic pathways that utilize renewable resources, such as biomass-derived materials, as starting points. epa.govmdpi.com For example, hydroxyethyl (B10761427) sulfonic acid has been explored as a green sulfonating agent for the hydrolysis of agricultural waste. mdpi.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption by, for example, using microwave or ultrasonic irradiation instead of conventional heating. mit.edu

Biodegradability: Designing products derived from this compound to be biodegradable, preventing their accumulation in the environment. mit.edu

By integrating these green chemistry principles, future research can ensure that the production and application of this compound and its derivatives are both technologically advanced and environmentally responsible. nih.gov

Q & A

Basic Research Questions

What are the established methods for synthesizing 2-Hydroxyethanesulfinic acid, and how can reaction conditions be optimized for purity?

Methodological Answer:

  • Synthesis Routes : The compound can be synthesized via sulfonation of ethanol derivatives or reduction of 2-hydroxyethanesulfonic acid precursors. For example, controlled oxidation of mercaptoethanol derivatives under acidic conditions may yield sulfinic acid intermediates .
  • Optimization Strategies :
    • Temperature Control : Maintain temperatures below 40°C to prevent side reactions (e.g., overoxidation to sulfonic acids) .
    • Catalyst Selection : Use transition-metal catalysts (e.g., Fe²⁺) to enhance selectivity .
    • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel to isolate high-purity products (>95%) .

How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Profile :
    • Acidic Conditions (pH < 3) : Protonation of the sulfinic acid group (-SO₂H) reduces reactivity, enhancing stability .
    • Neutral to Alkaline Conditions (pH 7–12) : Deprotonation (-SO₂⁻) increases susceptibility to oxidation, leading to degradation into sulfonates or disulfides .
  • Experimental Validation :
    • Conduct kinetic studies using UV-Vis spectroscopy to track absorbance changes at 260 nm (characteristic of sulfinic acid degradation) .
    • Buffer solutions (e.g., phosphate or citrate buffers) should be used to maintain precise pH control during storage .

II. Advanced Research Questions

What advanced spectroscopic and chromatographic techniques are recommended for characterizing this compound and its degradation products?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H-NMR (δ 3.5–4.0 ppm for -CH₂-SO₂- groups) and ¹³C-NMR (δ 50–60 ppm for sulfinic carbon) .
    • FT-IR : Peaks at 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (-OH) confirm functional groups .
  • Chromatographic Methods :
    • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) for resolving degradation products .
    • LC-MS : High-resolution mass spectrometry (HRMS) identifies degradation byproducts (e.g., sulfonates at m/z 141.02) .

How can researchers resolve discrepancies in reported thermodynamic properties (e.g., pKa, redox potentials) of this compound across studies?

Methodological Answer:

  • Root Causes of Discrepancies :
    • Variations in solvent systems (e.g., ionic strength, polarity).
    • Instrumental biases (e.g., electrode calibration in potentiometric titrations) .
  • Resolution Strategies :
    • Standardized Protocols : Adopt IUPAC-recommended methods for pKa determination (e.g., potentiometric titration in 0.1 M KCl) .
    • Interlaboratory Comparisons : Collaborate with multiple labs to validate data using identical reagents and equipment .
    • Computational Modeling : Density Functional Theory (DFT) calculations predict pKa values and compare them with experimental results .

III. Data Contradiction Analysis

How should conflicting data on the redox behavior of this compound in biological systems be critically evaluated?

Methodological Answer:

  • Case Study : Some studies report antioxidant activity (via radical scavenging), while others note pro-oxidant effects in cellular assays .
  • Critical Evaluation Steps :
    • Contextualize Experimental Conditions : Assess differences in cell lines, oxygen levels, or presence of transition metals (e.g., Fe³⁺) that may alter redox pathways .
    • Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical intermediates during reactions .
    • Dose-Response Analysis : Test concentration-dependent effects (0.1–10 mM) to identify threshold shifts in activity .

Critical Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of this compound in sulfur metabolism using isotopic labeling (³⁴S or ¹⁸O) .
  • Environmental Impact : Investigate biodegradation pathways in wastewater via LC-MS/MS and microbial community profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.